molecular formula C20H19ClN2O3 B2722521 2-(4-chlorophenyl)-5-isopropyl-3-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione CAS No. 1005134-38-2

2-(4-chlorophenyl)-5-isopropyl-3-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione

Cat. No.: B2722521
CAS No.: 1005134-38-2
M. Wt: 370.83
InChI Key: SCJYZGKOFOCAKS-UHFFFAOYSA-N
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Description

Isoxazole is a five-membered heterocyclic compound with one oxygen atom and one nitrogen atom at adjacent positions . It’s an important family of compounds due to its wide spectrum of biological activities and therapeutic potential .


Synthesis Analysis

Isoxazoles can be synthesized via different pathways using both homogeneous and heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .


Molecular Structure Analysis

The molecular structure of isoxazoles consists of a five-membered ring with one oxygen atom and one nitrogen atom at adjacent positions .


Chemical Reactions Analysis

Isoxazoles can undergo various chemical reactions. For instance, they can be synthesized via different pathways using both homogeneous and heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .

Scientific Research Applications

Photoluminescent Materials

A series of π-conjugated polymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole, a close relative of the specified compound, have been developed. These polymers exhibit strong photoluminescence and higher photochemical stability, making them suitable for electronic applications (Beyerlein & Tieke, 2000).

Antimicrobial Agents

Novel azaimidoxy compounds, including derivatives similar to the compound , have been synthesized and screened for antimicrobial activities. These compounds were evaluated for their potential as chemotherapeutic agents (Jain, Nagda, & Talesara, 2006).

Anti-stress Agents

Pyrrolo-isoxazole derivatives, closely related to the specified compound, have been synthesized and evaluated for anti-stress activity. These compounds demonstrated potential in attenuating stress-induced behavioral alterations in animal models, suggesting their use as lead molecules for developing anti-stress agents (Badru, Anand, & Singh, 2012).

Polymer Solar Cells

The use of pyrrolo[3,4-c]pyrrole-1,4-dione (DPP) derivatives in the synthesis of bithiophene-based polymers for solar cells has been explored. These polymers exhibit broad absorption and are instrumental in enhancing the performance of polymer solar cells (Huang, Lin, Feng, & Wang, 2019).

Safety and Hazards

The safety and hazards associated with isoxazoles can vary depending on the specific compound. Some isoxazoles may be harmful if swallowed, cause skin irritation, or cause serious eye irritation .

Future Directions

In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Given their enormous significance, it is always imperative to develop new eco-friendly synthetic strategies . Future research may focus on developing alternate metal-free synthetic routes .

Properties

IUPAC Name

2-(4-chlorophenyl)-3-phenyl-5-propan-2-yl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O3/c1-12(2)22-19(24)16-17(13-6-4-3-5-7-13)23(26-18(16)20(22)25)15-10-8-14(21)9-11-15/h3-12,16-18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCJYZGKOFOCAKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)C2C(N(OC2C1=O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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